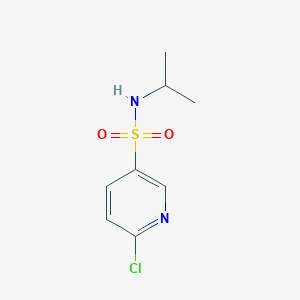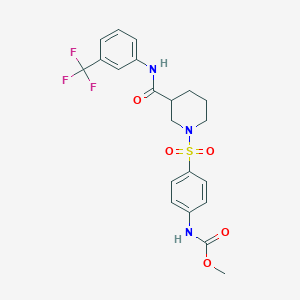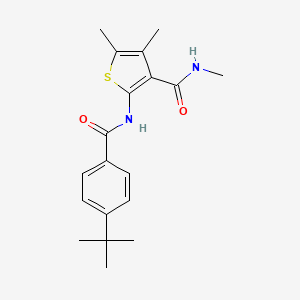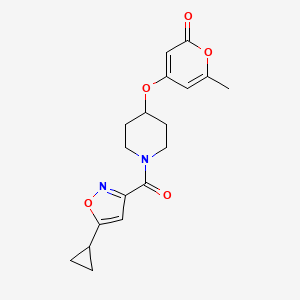
N1-(3,5-二甲基苯基)-N2-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(吡咯啉-1-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of derivatives related to N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves various synthetic strategies. For instance, the reaction of certain quinolinone derivatives with pyridine has afforded corresponding pyridinium salts, leading to the development of new dyes upon further reaction with specific aldehydes, indicating the synthetic versatility of quinolinone derivatives in chemical reactions (Yelenich et al., 2016). Additionally, Lewis acid-catalyzed reactions have been utilized for the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the potential for diverse compound formation through selective yields based on the electronic nature of reactants (Lu & Shi, 2007).
Molecular Structure Analysis Crystal structure determination by X-ray diffraction analysis plays a crucial role in understanding the molecular structure of related compounds. For example, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide revealed intermolecular hydrogen bonds and provided insights into its spatial arrangement, which is essential for the analysis of molecular interactions and properties (Hirano et al., 2004).
Chemical Reactions and Properties Chemical reactions involving compounds similar to the target molecule often result in the formation of diverse structures through processes such as Lewis acid catalysis, condensation, and cyclization. These reactions enable the synthesis of pyrrolidine, tetrahydroquinoline derivatives, and other cyclic compounds, highlighting the chemical reactivity and transformation capabilities of these molecules (Lu & Shi, 2007).
Physical Properties Analysis The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. Analyzing the crystal structure provides detailed information about the arrangement of molecules, which can influence the compound's physical properties (Hirano et al., 2004).
Chemical Properties Analysis The chemical properties of compounds like N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be inferred from studies on similar molecules. Their reactivity, stability, and interaction with other chemical entities are key aspects of their chemical properties, which can be understood through synthetic routes and reaction mechanisms (Yelenich et al., 2016).
科学研究应用
合成和电子性质
与"N1-(3,5-二甲基苯基)-N2-(2-(1-甲基-1,2,3,4-四氢喹啉-6-基)-2-(吡咯烷-1-基)乙基)草酰胺"结构相关的化合物通常被探索其独特的电子和吸收性质。例如,相关染料的合成和分析以及它们的电子光谱揭示了电子跃迁的性质和空间和电子结构的量子化学模拟。由于其特定的吸收光谱和电子跃迁,这些化合物被研究用于有机染料、电子材料和光学器件等应用 (Yelenich et al., 2016)。
抗癌潜力
一些结构类似的衍生物已经被评估其抗癌性能,特别是作为拓扑异构酶I靶向剂。这些研究突出了这类化合物在开发具有特定作用机制的新抗癌药物方面的潜力,为治疗剂的设计和优化提供了见解 (Ruchelman et al., 2004)。
肌肉松弛活性
与目标化合物具有相似结构基元的六氢喹啉衍生物的研究已经展示了潜在的肌肉松弛活性。这些发现可能为开发用于需要肌肉松弛的疾病的新治疗方法提供途径 (Gündüz et al., 2008)。
抗病毒和抗菌活性
具有结构相似性的化合物已被研究其对各种病毒的抗病毒活性。虽然许多化合物没有显著活性,但特定的修饰可以导致具有强效果的化合物,突显了药物开发中结构优化的重要性 (Ivashchenko et al., 2014)。此外,对喹啉和萘啶衍生物的抗菌研究表明了开发新抗生素的潜力,特别是用于治疗具有出色口服活性的革兰氏阳性感染 (Hagen et al., 1994)。
材料科学应用
对环金属铱配合物的光物理性质进行研究,包括双发射特性和机械发光,表明了在材料科学中的应用。这些性质对于开发用于有机发光二极管(OLEDs)和数据安全保护的先进材料至关重要 (Tsuboyama et al., 2003)。
属性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-13-19(2)15-22(14-18)28-26(32)25(31)27-17-24(30-11-4-5-12-30)21-8-9-23-20(16-21)7-6-10-29(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGMNOSYXSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)
![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2492352.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)
![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)